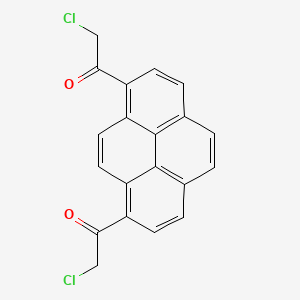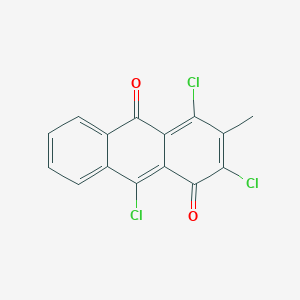
propanoyl chloride;2H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoyl chloride;2H-tetrazole: is a compound that combines the properties of propanoyl chloride and 2H-tetrazole Propanoyl chloride is an acyl chloride derived from propanoic acid, while 2H-tetrazole is a five-membered ring containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of propanoyl chloride;2H-tetrazole typically involves the reaction of propanoyl chloride with 2H-tetrazole under controlled conditions. One common method is the [3+2] cycloaddition reaction, where propanoyl chloride reacts with azides to form the tetrazole ring. This reaction can be catalyzed by various agents, including zinc salts and L-proline, and can be carried out in solvents such as water or acetonitrile .
Industrial Production Methods: Industrial production of this compound often involves the use of microwave-assisted synthesis to enhance reaction rates and yields. This method allows for the efficient conversion of nitriles to tetrazoles under mild conditions, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Propanoyl chloride;2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the tetrazole ring can yield amine derivatives.
Substitution: The acyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, and alcohols are commonly employed
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Amides, esters, and thioesters
Wissenschaftliche Forschungsanwendungen
Chemistry: Propanoyl chloride;2H-tetrazole is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential as bioisosteres of carboxylic acids. These derivatives exhibit various biological activities, including antimicrobial, antifungal, and anticancer properties .
Industry: The compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of propanoyl chloride;2H-tetrazole involves its interaction with molecular targets through its acyl chloride and tetrazole moieties. The acyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The tetrazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Propanoyl chloride: A simpler acyl chloride without the tetrazole ring.
2H-tetrazole: A tetrazole ring without the acyl chloride group.
Triazoles: Compounds with a similar nitrogen-rich ring structure but with three nitrogen atoms instead of four
Uniqueness: Propanoyl chloride;2H-tetrazole is unique due to the combination of the reactive acyl chloride group and the stable tetrazole ring.
Eigenschaften
| 92614-84-1 | |
Molekularformel |
C4H7ClN4O |
Molekulargewicht |
162.58 g/mol |
IUPAC-Name |
propanoyl chloride;2H-tetrazole |
InChI |
InChI=1S/C3H5ClO.CH2N4/c1-2-3(4)5;1-2-4-5-3-1/h2H2,1H3;1H,(H,2,3,4,5) |
InChI-Schlüssel |
VUOQKAYMZJXBLD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)Cl.C1=NNN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,4-Trimethyl-3,4-dihydro-1H-naphtho[2,1-c]azepine-1,5(2H)-dione](/img/structure/B14352323.png)


![2,6-Dichloro-4-[2-(3,5-dichloro-4-hydroxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14352374.png)

